[(4-amino-2-chloro-5-methoxyphenyl)sulfanyl]formonitrile
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Overview
Description
[(4-amino-2-chloro-5-methoxyphenyl)sulfanyl]formonitrile is a chemical compound with the molecular formula C8H7ClN2OS. It is known for its unique structure, which includes an amino group, a chloro group, a methoxy group, and a sulfanyl group attached to a phenyl ring, along with a formonitrile group. This compound has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-amino-2-chloro-5-methoxyphenyl)sulfanyl]formonitrile typically involves multiple steps. One common method includes the reaction of 4-amino-2-chloro-5-methoxyphenol with thiocyanate under specific conditions to introduce the sulfanyl group. The formonitrile group is then added through a subsequent reaction with a suitable nitrile source .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(4-amino-2-chloro-5-methoxyphenyl)sulfanyl]formonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
[(4-amino-2-chloro-5-methoxyphenyl)sulfanyl]formonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-amino-2-chloro-5-methoxyphenyl)sulfanyl]formonitrile involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with target proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-chloro-5-methoxyphenol: Similar structure but lacks the sulfanyl and formonitrile groups.
4-amino-2-chloro-5-methoxybenzonitrile: Similar structure but lacks the sulfanyl group.
4-amino-2-chloro-5-methoxyphenyl sulfide: Similar structure but lacks the formonitrile group.
Uniqueness
[(4-amino-2-chloro-5-methoxyphenyl)sulfanyl]formonitrile is unique due to the presence of both the sulfanyl and formonitrile groups, which confer distinct chemical and biological properties. These groups allow for a wider range of chemical reactions and interactions with biological targets, making this compound valuable in various research applications .
Properties
IUPAC Name |
(4-amino-2-chloro-5-methoxyphenyl) thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-12-7-3-8(13-4-10)5(9)2-6(7)11/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZVMDJHNHXDIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)Cl)SC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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